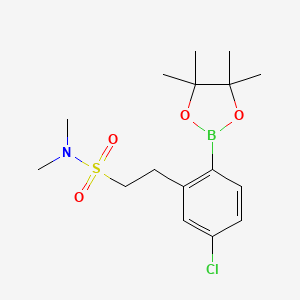
4-(2-Fluoro-3-methoxypyridin-4-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Fluoro-3-methoxypyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C13H10FNO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a 2-fluoro-3-methoxypyridin-4-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-3-methoxypyridin-4-yl)benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with 2-fluoro-3-methoxypyridine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Fluoro-3-methoxypyridin-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-(2-Fluoro-3-methoxypyridin-4-yl)benzoic acid.
Reduction: 4-(2-Fluoro-3-methoxypyridin-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-Fluoro-3-methoxypyridin-4-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-Fluoro-3-methoxypyridin-4-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom and the methoxy group can influence its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Fluoropyridin-4-yl)benzaldehyde: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
4-(3-Methoxypyridin-4-yl)benzaldehyde: Lacks the fluorine atom, which may influence its electronic properties and interactions with molecular targets.
4-(2-Chloro-3-methoxypyridin-4-yl)benzaldehyde: Contains a chlorine atom instead of fluorine, which may alter its chemical and biological properties.
Uniqueness
4-(2-Fluoro-3-methoxypyridin-4-yl)benzaldehyde is unique due to the presence of both the fluorine atom and the methoxy group on the pyridine ring
Propriétés
Formule moléculaire |
C13H10FNO2 |
|---|---|
Poids moléculaire |
231.22 g/mol |
Nom IUPAC |
4-(2-fluoro-3-methoxypyridin-4-yl)benzaldehyde |
InChI |
InChI=1S/C13H10FNO2/c1-17-12-11(6-7-15-13(12)14)10-4-2-9(8-16)3-5-10/h2-8H,1H3 |
Clé InChI |
ZKQQYPQYUGGHNV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CN=C1F)C2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


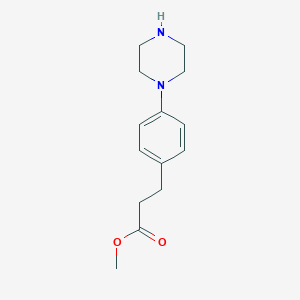

![3-(1-Methyl-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-yl)phenol](/img/structure/B13889549.png)
![2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine;hydrochloride](/img/structure/B13889551.png)

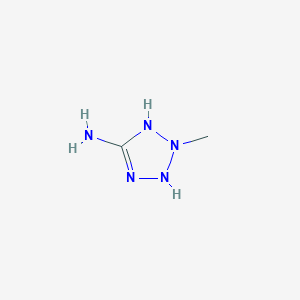
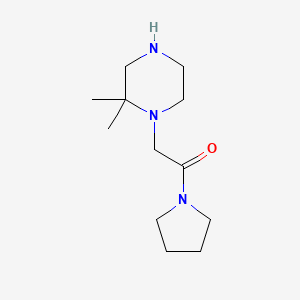
![3,3-Dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one](/img/structure/B13889569.png)
![[(1aR,6bS)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol](/img/structure/B13889577.png)
![2,6-Dimethyl-4-[(methyloxy)methyl]aniline](/img/structure/B13889582.png)

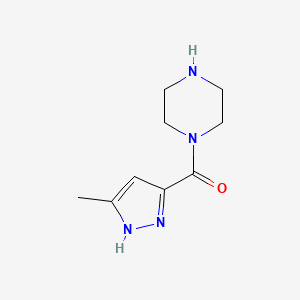
![tert-butyl-[(2S)-2,3-dimethylbutoxy]-diphenylsilane](/img/structure/B13889592.png)
